molecular formula C10H13F2NO B6590042 3-(benzyloxy)-2,2-difluoropropan-1-amine CAS No. 2137662-92-9

3-(benzyloxy)-2,2-difluoropropan-1-amine

Cat. No. B6590042
CAS RN: 2137662-92-9
M. Wt: 201.2
InChI Key:
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Description

3-(Benzyloxy)-2,2-difluoropropan-1-amine (3-BDFPA) is a fluorinated amine compound that has been studied extensively for its potential applications in organic synthesis and scientific research. It is a versatile compound that can be used in a variety of different reactions, including nucleophilic substitution, nucleophilic addition, and nucleophilic acylation. Additionally, 3-BDFPA has been studied for its potential use in biochemical and physiological applications, due to its ability to interact with proteins and other biological molecules.

Scientific Research Applications

3-(benzyloxy)-2,2-difluoropropan-1-amine has been studied extensively for its potential applications in scientific research. It has been used as a reagent in a variety of different reactions, including nucleophilic substitution, nucleophilic addition, and nucleophilic acylation. Additionally, this compound has been studied for its potential use in biochemical and physiological applications, due to its ability to interact with proteins and other biological molecules. For example, this compound has been used to study the mechanism of action of a variety of enzymes, such as cytochrome P450, and to study the binding of ligands to proteins.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-2,2-difluoropropan-1-amine is not completely understood. However, it is believed that this compound interacts with proteins and other biological molecules through a combination of hydrogen bonding and hydrophobic interactions. Additionally, this compound has been shown to form complexes with metal ions, such as zinc and copper, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can interact with proteins and other biological molecules in a variety of ways. For example, this compound has been shown to bind to cytochrome P450 and to inhibit its activity, as well as to bind to other proteins and alter their activity. Additionally, this compound has been shown to interact with metal ions, such as zinc and copper, which may play a role in its mechanism of action.

Advantages and Limitations for Lab Experiments

3-(benzyloxy)-2,2-difluoropropan-1-amine has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of different reactions. Additionally, this compound is relatively inexpensive and easy to obtain, which makes it an attractive option for scientists. However, there are some limitations to using this compound in lab experiments. For example, this compound is a highly reactive compound, which can make it difficult to work with in certain situations. Additionally, this compound is a highly volatile compound, which can make it difficult to store and use in certain applications.

Future Directions

There are a variety of potential future directions for the use of 3-(benzyloxy)-2,2-difluoropropan-1-amine. One potential direction is the development of new methods for synthesizing this compound, which could potentially make it easier to obtain and use in lab experiments. Additionally, this compound could be used to study the structure and function of proteins and other biological molecules, as well as to develop new drugs and therapeutic agents. Additionally, this compound could be used to study the mechanism of action of enzymes, such as cytochrome P450, and to study the binding of ligands to proteins. Finally, this compound could be used to study the biochemical and physiological effects of various compounds, as well as to develop new methods for drug delivery.

Synthesis Methods

The synthesis of 3-(benzyloxy)-2,2-difluoropropan-1-amine is typically achieved by a two-step process. The first step involves the reaction of benzyl bromide with 2,2-difluoropropan-1-amine in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of an intermediate product, which is then reacted with aqueous sodium hydroxide to form this compound. The reaction is typically conducted under anhydrous conditions, using an inert atmosphere of nitrogen or argon.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(benzyloxy)-2,2-difluoropropan-1-amine involves the reaction of 3-bromo-2,2-difluoropropan-1-ol with benzylamine, followed by deprotection of the resulting intermediate.", "Starting Materials": [ "3-bromo-2,2-difluoropropan-1-ol", "benzylamine", "sodium hydride", "methanol", "dichloromethane", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-bromo-2,2-difluoropropan-1-ol (1.0 equiv) and sodium hydride (1.2 equiv) in dry methanol and stir for 30 minutes at room temperature.", "Step 2: Add benzylamine (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with dichloromethane.", "Step 4: Wash the organic layer with sodium hydroxide solution and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer and purify the product by column chromatography using a mixture of dichloromethane and diethyl ether as eluent." ] }

CAS RN

2137662-92-9

Molecular Formula

C10H13F2NO

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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